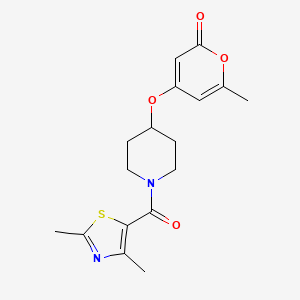
4-((1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O3S, indicating a structure that includes a pyranone core linked to a thiazole-containing piperidine moiety. The presence of these functional groups suggests various possible interactions within biological systems.
The primary target for this compound is cereblon , a protein involved in several cellular processes, including protein degradation pathways. The compound forms a complex with cereblon, facilitating the degradation of specific proteins that can influence cellular functions such as the cell cycle, signal transduction, and gene expression.
Anticancer Properties
Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related thiazole derivatives possess cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7) cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | MCF-7 | 27.3 |
| Compound C | T47D | 43.4 |
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. Studies on multitarget-directed ligands (MTDLs) have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. For example, some compounds demonstrated IC50 values significantly lower than those of established drugs like rivastigmine .
Table 2: Inhibition Potency Against AChE and BuChE
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| Compound D | 0.08 | 0.14 |
| Compound E | 0.38 | 0.44 |
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effects of thiazole derivatives on cancer cell proliferation. The results indicated that certain modifications to the thiazole ring significantly enhanced cytotoxicity against MCF-7 cells, suggesting structural activity relationships that could guide future drug design .
- Neurotoxicity Assessment : In vitro assays were conducted to assess the neurotoxicity of various derivatives. The results showed that some compounds exhibited low toxicity levels while maintaining high inhibitory activity against AChE and BuChE, indicating their potential as safer alternatives in neurodegenerative disease treatments .
Eigenschaften
IUPAC Name |
4-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-10-8-14(9-15(20)22-10)23-13-4-6-19(7-5-13)17(21)16-11(2)18-12(3)24-16/h8-9,13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFDBNUORDYYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













